molecular formula C7H10N2O B117929 5-(Aminomethyl)-2-methylpyridin-4-ol CAS No. 158773-34-3

5-(Aminomethyl)-2-methylpyridin-4-ol

Cat. No.: B117929
CAS No.: 158773-34-3
M. Wt: 138.17 g/mol
InChI Key: GARHJQCEMXBXTN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyridin-4-ol is a functionalized pyridine compound of interest in chemical and pharmaceutical research. Its molecular structure, featuring both an aminomethyl and a hydroxyl group on the pyridine core, makes it a valuable bifunctional building block for synthesizing more complex molecules, such as ligands for metal complexes or candidates for medicinal chemistry programs . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle it with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. The provided molecular weight, CAS number, and purity are for informational purposes and should be verified against the product's Certificate of Analysis (CoA).

Properties

CAS No.

158773-34-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(aminomethyl)-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)4-9-5/h2,4H,3,8H2,1H3,(H,9,10)

InChI Key

GARHJQCEMXBXTN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=CN1)CN

Canonical SMILES

CC1=CC(=O)C(=CN1)CN

Synonyms

4-Pyridinol,5-(aminomethyl)-2-methyl-(9CI)

Origin of Product

United States

Preparation Methods

Reaction Overview

This method, patented in WO2020178175A1, involves two sequential steps:

  • Hydrogenation of Nitro-N-Oxide (3) :

    • Reactants : Nitro-N-oxide precursor (3) is hydrogenated over a 1% platinum (Pt) + 2% vanadium (V) catalyst on carbon powder.

    • Conditions : Protic solvents (e.g., ethanol) at 50–100°C under hydrogen pressure (3–10 bar).

    • Intermediate : Chloro-methyl-amino-pyridine (2) is obtained in >99% purity.

  • Hydrolysis of Chloro Intermediate (2) :

    • Reactants : Chloro-methyl-amino-pyridine (2) reacts with potassium hydroxide (KOH) in methanol.

    • Conditions : Autoclave at 180°C for 16 hours under 12.5 bar pressure.

    • Product : 5-(Aminomethyl)-2-methylpyridin-4-ol (I) is isolated via filtration after acidification.

Key Data

StepYield (%)Purity (%)Key Advantages
195>99High selectivity; minimal byproducts
28998No chromatography required
Total 84 >99 Scalable to industrial tonnage

Advantages :

  • Avoids hazardous chlorinated solvents.

  • Eliminates chromatographic purification, reducing costs.

Four-Step Nitration-Reduction-Hydrolysis Route

Reaction Overview

Described in CN103193704A, this route proceeds via:

  • Synthesis of 2-Chloro-5-methylpyridine N-Oxide :

    • Reactants : 2-Chloro-5-methylpyridine oxidized with H<sub>2</sub>O<sub>2</sub> and sodium tungstate in sulfuric acid.

    • Conditions : 65–75°C for 40 hours.

  • Nitration :

    • Reactants : Nitration mixture (H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub>) at 60–70°C.

  • Reduction with Fe/HCl :

    • Conditions : Ethanol/HCl at 60–70°C for 1 hour.

  • Hydrolysis with KOH :

    • Conditions : Ethylene glycol at 150°C.

Key Data

StepYield (%)Challenges
189Long reaction time (40 h)
260Low selectivity for nitro group
378Iron sludge disposal
485High energy input
Total 37 Moderate scalability

Advantages :

  • Uses inexpensive reagents (Fe powder, H<sub>2</sub>O<sub>2</sub>).

  • Adaptable to lab-scale synthesis.

Direct Amination of Alkoxymethylpyrimidines

Reaction Overview

Adapted from US6365740B1, this method employs:

  • Reactants : 2-Methyl-4-amino-5-alkoxymethylpyrimidine reacts with ammonia.

  • Conditions : Al<sub>2</sub>O<sub>3</sub> catalyst at 210–300°C under autogenous pressure.

Key Data

ParameterValue
Yield (%)77
Purity (%)95
LimitationsHigh energy input; side reactions (e.g., dechlorination)

Advantages :

  • Direct amination avoids multi-step sequences.

Comparative Analysis of Methods

Industrial vs. Lab-Scale Suitability

MethodScalabilityCostEnvironmental Impact
1HighLowLow (aqueous workup)
2ModerateMediumModerate (Fe waste)
3LowHighHigh (high temps)

Catalyst Efficiency

  • Pt-V Catalyst (Method 1) : Turnover number (TON) = 1,200; minimizes metal leaching.

  • Al<sub>2</sub>O<sub>3</sub> (Method 3) : TON = 300; requires frequent replacement .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of 4-pyridone or 4-pyridinecarboxaldehyde.

    Reduction: Formation of 5-(aminomethyl)-2-methylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-2-methylpyridin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

5-Amino-2-chloropyridin-4-ol

  • Structure : C₅H₅ClN₂O (vs. C₇H₁₀N₂O for the target compound).
  • Key Differences : Chlorine replaces the methyl group at the 2-position.
  • Properties : Higher electronegativity of chlorine enhances reactivity in nucleophilic substitutions compared to the methyl group. Purity is reported at 97% for commercial samples .

5-Amino-4-methylpyridin-2-ol (CID 29919415)

  • Structure : C₆H₈N₂O.
  • Key Differences : Methyl group at the 4-position instead of the 2-position; hydroxyl group at the 2-position.
  • Properties: The SMILES string CC1=CC(=O)NC=C1N indicates a tautomeric equilibrium between keto and enol forms, which may influence solubility and binding affinity .
  • Research Relevance : Used in collision cross-section analysis for mass spectrometry-based identification, suggesting utility in analytical chemistry .

5-(1-Aminoethyl)-4-methylpyridin-2-ol

  • Structure : C₈H₁₂N₂O.
  • Key Differences: A branched aminoethyl group at the 5-position instead of a linear aminomethyl group.
  • Properties: Higher molecular weight (152.19 g/mol) and increased steric bulk compared to the target compound.
  • Potential Use: The aminoethyl moiety could enhance interactions with hydrophobic pockets in biological targets.

5-(Aminomethyl)-2-methylpyrimidin-4-amine Hydrochloride

  • Structure : C₆H₁₀ClN₅ (hydrochloride salt).
  • Key Differences : Pyrimidine ring instead of pyridine; additional amine at the 4-position.
  • Properties : Decomposes at 268°C, indicating thermal instability. The hydrochloride salt improves aqueous solubility, critical for in vivo applications .

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol

  • Structure : C₉H₁₄N₂O₃.
  • Key Differences: Additional hydroxyl and methanol groups on the pyridine ring.
  • Listed in the CRC Handbook of Chemistry and Physics, indicating established physicochemical data .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Formula Notable Properties/Applications
5-(Aminomethyl)-2-methylpyridin-4-ol Pyridine 5-aminomethyl, 2-methyl, 4-hydroxy C₇H₁₀N₂O Potential kinase inhibitor scaffold
5-Amino-2-chloropyridin-4-ol Pyridine 5-amino, 2-chloro, 4-hydroxy C₅H₅ClN₂O High-purity intermediate (97%)
5-Amino-4-methylpyridin-2-ol Pyridine 5-amino, 4-methyl, 2-hydroxy C₆H₈N₂O Tautomerism impacts analytical use
5-(1-Aminoethyl)-4-methylpyridin-2-ol Pyridine 5-(1-aminoethyl), 4-methyl, 2-hydroxy C₈H₁₂N₂O Steric bulk for targeted binding
5-(Aminomethyl)-2-methylpyrimidin-4-amine HCl Pyrimidine 5-aminomethyl, 2-methyl, 4-amine C₆H₁₀ClN₅ Thermal instability (268°C decomp)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Aminomethyl)-2-methylpyridin-4-ol, and how can reaction conditions be optimized for high yield?

  • Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting a pyridine precursor with formaldehyde under basic conditions introduces the aminomethyl group. Key parameters include pH control (8–10), temperature (60–80°C), and catalysts like sodium cyanoborohydride. Purification via recrystallization (ethanol/water mixtures) or silica gel chromatography (ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of 5-(Aminomethyl)-2-methylpyridin-4-ol?

  • Methodological Answer: Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and aminomethyl protons (δ 2.5–3.5 ppm). IR spectroscopy verifies O-H (~3200 cm⁻¹) and N-H (~1600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion ([M+H]⁺). Single-crystal X-ray diffraction provides definitive structural validation if suitable crystals are grown .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer: Test antimicrobial activity using broth microdilution (MIC assays) against S. aureus and E. coli with ampicillin as a positive control . For enzyme inhibition, use spectrophotometric assays targeting thiamine-dependent enzymes (e.g., transketolase) to monitor NADH depletion at 340 nm .

Advanced Research Questions

Q. How can researchers investigate the interaction between 5-(Aminomethyl)-2-methylpyridin-4-ol and metabolic enzymes?

  • Methodological Answer: Employ surface plasmon resonance (SPR) to quantify binding kinetics (association/dissociation rates) and affinity (KD). Pair with X-ray crystallography or cryo-EM to resolve enzyme-ligand complex structures. Site-directed mutagenesis of suspected binding residues (e.g., catalytic lysine) validates interaction sites .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. AIM analysis identifies bond critical points and electron density topology. Molecular dynamics simulations (AMBER) assess solvation effects and conformational stability in aqueous environments .

Q. How can derivative design improve the pharmacokinetic profile of 5-(Aminomethyl)-2-methylpyridin-4-ol?

  • Methodological Answer: Modify the 2-methyl or 4-hydroxy groups to enhance solubility (e.g., introduce sulfonate via electrophilic substitution). Assess logP via shake-flask assays and metabolic stability using liver microsomes (CYP450 isoforms). Toxicity screening in HepG2 cells (MTT assays) guides structural optimization .

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